molecular formula C16H13FN4O B14940656 4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B14940656
M. Wt: 296.30 g/mol
InChI Key: MFIVOHZSMOJDDO-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities with 4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one.

    Pyrazole Derivatives: Compounds containing the pyrazole ring system also exhibit similarities.

Uniqueness

This compound is unique due to the combination of the pyrazole and quinoline rings, along with the presence of the amino and fluorophenyl groups

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.30 g/mol

IUPAC Name

4-amino-1-(2-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C16H13FN4O/c17-10-4-1-2-6-12(10)21-16-9(8-19-21)15(18)14-11(20-16)5-3-7-13(14)22/h1-2,4,6,8H,3,5,7H2,(H2,18,20)

InChI Key

MFIVOHZSMOJDDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4F)N

Origin of Product

United States

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